molecular formula C18H16ClN3O4S2 B2767108 N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 361160-27-2

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2767108
CAS No.: 361160-27-2
M. Wt: 437.91
InChI Key: QXSXACIOMMPMMK-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₄H₂₁ClN₄O₄S₂ Molecular Weight: 529.03 g/mol CAS Number: 922587-03-9 Structure: The compound features a benzothiazole core substituted with a chlorine atom at the 4-position and a benzamide group at the 2-position. The benzamide is further modified with a morpholine-4-sulfonyl moiety at the para position. Its SMILES notation is O=C(N(c1sc2c(n1)c(Cl)ccc2)Cc1ccccn1)c1ccc(cc1)S(=O)(=O)N1CCOCC1, highlighting the pyridinylmethyl group attached to the benzothiazole nitrogen .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c19-14-2-1-3-15-16(14)20-18(27-15)21-17(23)12-4-6-13(7-5-12)28(24,25)22-8-10-26-11-9-22/h1-7H,8-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSXACIOMMPMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the chloro substituent. The morpholine ring is then attached through a nucleophilic substitution reaction. Finally, the sulfonylbenzamide group is introduced via a sulfonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Receptor Affinity (if reported)
Target Compound (N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide) C₂₄H₂₁ClN₄O₄S₂ 529.03 4-Cl-benzothiazole, pyridinylmethyl, morpholine-SO₂ GPR35, ADRB2 (hypothesized)
N-{2-[(4-Chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide C₂₆H₂₂ClN₃O₃S₂ 524.05 4-Cl-benzylsulfanyl, morpholine-CO ADRB2, GPR35, GPR55
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide C₂₀H₂₀N₄O₄S₂ 444.53 5,6-dimethyl-benzothiazole Not reported
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide C₂₄H₂₈N₄O₄S₂ 500.63 tert-butylphenyl-thiazole Not reported
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide C₁₆H₁₁Cl₂N₃O₃S 396.25 4,5-dichloro-benzothiazole, 3,5-dimethoxy Not reported

Key Observations :

  • Substituent Effects : The presence of a morpholine-sulfonyl group is consistent across analogs, suggesting its role in enhancing solubility or target binding. Chlorine atoms on the benzothiazole (e.g., 4-Cl in the target compound vs. 4,5-dichloro in ) may influence electronic properties and steric interactions with biological targets.
  • Molecular Weight : The target compound (529.03 g/mol) is heavier than most analogs, which may impact bioavailability. Compounds like N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (500.63 g/mol) incorporate bulkier groups (tert-butyl) but maintain moderate weights .
  • Receptor Interactions : The analog in shows affinity for ADRB2, GPR35, and GPR55, while the target compound’s pyridinylmethyl group may modulate selectivity toward similar receptors .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, a compound with the CAS number 922587-03-9, has garnered attention in recent years for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C24H21ClN4O4S2
  • Molecular Weight : 529.0309 g/mol
  • SMILES Notation : O=C(N(c1sc2c(n1)c(Cl)ccc2)Cc1ccccn1)c1ccc(cc1)S(=O)(=O)N1CCOCC1

This compound features a benzothiazole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that related benzothiazole derivatives showed broad-spectrum antitumor activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across various cancer cell lines including lung, ovarian, and breast cancers .

Table 1: Antitumor Activity of Related Compounds

CompoundCancer Cell LineGI50 (μM)
Compound AEKVX (Lung)1.7
Compound BOVCAR-4 (Ovarian)25.9
Compound CMDA-MB-435 (Breast)15.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzothiazole derivatives inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. Notably, compounds with IC50 values as low as 0.008 μg/mL against Staphylococcus aureus have been reported .

Table 2: Antimicrobial Activity Against Bacterial Targets

CompoundTarget EnzymeIC50 (μg/mL)
Compound DS. aureus DNA gyrase0.012
Compound ES. aureus Topo IV0.008

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : Similar compounds have been identified as potent inhibitors of Aurora-A kinase, which plays a crucial role in cell division and proliferation.
  • DNA Interaction : The presence of the benzothiazole moiety enhances the compound's ability to intercalate into DNA, disrupting replication processes.

Case Studies

A significant case study involved the evaluation of a series of benzothiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced the anticancer potency of the compounds tested .

Another study focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What are the key steps in synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide?

Answer:
The synthesis involves a multi-step approach:

Formation of the benzothiazole core : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .

Introduction of the morpholine sulfonyl group : Sulfonation of the benzamide intermediate using morpholine-4-sulfonyl chloride in the presence of a base (e.g., pyridine) .

Coupling reactions : Amide bond formation between the benzothiazole and sulfonamide moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF or THF) to enhance yield and purity. Monitor progress via TLC or HPLC .

Advanced: How can conflicting bioactivity data for this compound be resolved in anticancer studies?

Answer:
Discrepancies in IC50 values or mechanism-of-action data may arise due to:

  • Assay variability : Use orthogonal assays (e.g., MTT, apoptosis markers, and colony formation) to validate results .
  • Structural confirmation : Verify compound purity (>95% by HPLC) and crystallinity (via X-ray diffraction) to rule out impurities or polymorphic effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or DNA topoisomerases .
    Example : Inconsistent inhibition of EGFR kinase may require surface plasmon resonance (SPR) to measure direct binding kinetics .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural elucidation :
    • NMR : Confirm benzothiazole (δ 7.5–8.5 ppm) and morpholine sulfonyl (δ 3.0–3.5 ppm) protons .
    • HRMS : Validate molecular formula (e.g., C₁₈H₁₅ClN₄O₃S₂) with <2 ppm error .
  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) .
    • Elemental analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How does the chloro substituent on the benzothiazole ring influence reactivity and bioactivity?

Answer:
The 4-chloro group:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) for derivatization .
  • Modulates bioactivity : Increases lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .
  • Affords stability : Reduces metabolic degradation by cytochrome P450 enzymes compared to non-halogenated analogs .
    Data Comparison :
DerivativeIC50 (μM) HeLalogP
4-Chloro0.453.5
4-Methoxy1.202.8
4-H2.102.1
Source: Adapted from

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO:PEG-400 (1:4) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the sulfonamide nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
    Validation : Measure solubility via shake-flask method and confirm stability under physiological pH (7.4) .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-sulfonation : Occurs with excess sulfonyl chloride. Mitigate by slow reagent addition at 0–5°C .
  • Amide hydrolysis : Avoid aqueous workup at high pH; use anhydrous DCM for extraction .
  • Byproduct formation (e.g., dimers) : Employ column chromatography (silica gel, EtOAc/hexane) for purification .

Advanced: How to investigate the compound’s mechanism of action using chemical biology tools?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety to capture target proteins in live cells .
  • Click chemistry : Attach alkyne tags for CuAAC-based pull-down assays with mass spectrometry .
  • CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of chloro-containing intermediates .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Advanced: How to resolve crystallographic disorder in the benzothiazole-morpholine core?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) crystals .
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disordered atoms .
  • Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) .

Advanced: What computational methods predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predict absorption (TPSA <90 Ų) and CYP450 inhibition .
  • ProTox-II : Estimate toxicity (LD50) and organ-specific liabilities .
  • MD simulations : Simulate blood-brain barrier penetration using GROMACS .

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